molecular formula C13H17BO4 B6148808 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1883607-86-0

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B6148808
CAS RN: 1883607-86-0
M. Wt: 248.1
InChI Key:
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Description

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-HB), is a synthetic organic compound with a wide range of potential applications. It is a type of aldehyde, which is a compound containing a carbonyl group (C=O) with a hydrogen atom attached to it. 4-HB is a versatile compound that can be used as a starting material for the synthesis of a variety of other compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

4-HB has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of other compounds, including heterocyclic compounds, boron-containing compounds, and organometallic compounds. It has also been used as a reagent in the synthesis of chiral compounds, as well as in the synthesis of compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-HB is not yet fully understood. However, it is believed to act as a pro-drug, which is a compound that is converted into an active form by the body. 4-HB has been shown to be converted into an active form in the presence of enzymes in the body, suggesting that it may act as a pro-drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HB are not yet fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in vitro. It has also been shown to reduce the production of reactive oxygen species and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-HB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in both organic and aqueous solutions. It is also non-toxic, and has a low volatility. However, it is not very soluble in water, and has a low solubility in organic solvents.

Future Directions

There are several potential future directions for research on 4-HB. These include further studies on its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as a pro-drug, as well as its potential uses in other areas of science, such as materials science.

Synthesis Methods

4-HB can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of triethylamine (TEA) to form 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-HB). In the second step, 4-HB is reacted with a base such as sodium hydroxide or potassium hydroxide to form the corresponding sodium or potassium salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzaldehyde (1.0 g, 8.2 mmol) in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 g, 12.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a yellow solid (1.2 g, 80% yield)." ] }

CAS RN

1883607-86-0

Product Name

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C13H17BO4

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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